molecular formula C6H12N2O B581281 2-Amino-N-cyclopropyl-DL-propanamide CAS No. 1104196-08-8

2-Amino-N-cyclopropyl-DL-propanamide

Cat. No. B581281
M. Wt: 128.175
InChI Key: WOGMZIHOIMCTJY-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-DL-propanamide (also known as 2-amino-3-cyclopropyl-1-propanamide) is an organic compound that is found in a variety of natural and synthetic sources. It is a cyclic amide that is composed of two nitrogen atoms, two carbon atoms, and three hydrogen atoms. 2-Amino-N-cyclopropyl-DL-propanamide has been used in a variety of scientific research applications and is a useful tool for studying biochemical and physiological processes.

Scientific Research Applications

1. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins

  • Summary of Application: This research involves the use of cyclopropylamines, such as 2-Amino-N-cyclopropyl-DL-propanamide, in asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins. The process is facilitated by a novel protocol that converts these species from acting as hydrogen-bonding donors to acceptors .
  • Methods of Application: The method involves radical addition to olefins, a common and useful chemical transformation. Chiral hydrogen-bonding (H-bonding) catalysis has been widely used to provide enantiocontrol .
  • Results or Outcomes: The method is effective for electron-neutral olefins, and it allows the successful construction of all-carbon quaternary stereocentres from 1,1-diaryl ethylenes that feature two structurally similar aryl substituents .

2. Copper-promoted N-cyclopropylation of anilines and amines

  • Summary of Application: This research involves the use of cyclopropylboronic acid in the presence of copper (Cu(OAc)2), 2,2′-bipyridine, and sodium carbonate or sodium bicarbonate under air atmosphere to afford the corresponding N-cyclopropyl derivatives .
  • Methods of Application: The method involves the reaction of anilines, primary and secondary aliphatic amines with cyclopropylboronic acid in dichloroethane .
  • Results or Outcomes: The reaction afforded the corresponding N-cyclopropyl derivatives in good to excellent yields .

3. N-Alkylation of functionalized amines with alcohols

  • Summary of Application: This research involves the use of a copper–gold mixed photocatalytic system for the N-alkylation of functionalized amines with alcohols at ambient temperature . This reaction is particularly useful for the late-stage functionalization of thermally unstable amines .
  • Methods of Application: The method involves the reaction of amines with alcohols in the presence of a mixed photocatalyst prepared from Cu/TiO2 and Au/TiO2 .
  • Results or Outcomes: The mixed photocatalytic system enabled the rapid N-alkylation of pharmaceutically relevant molecules, the selective mono- and di-alkylation of primary amines, and the non-symmetrical dialkylation of primary amines to hetero-substituted tertiary amines .

properties

IUPAC Name

2-amino-N-cyclopropylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-4(7)6(9)8-5-2-3-5/h4-5H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGMZIHOIMCTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-cyclopropyl-DL-propanamide

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